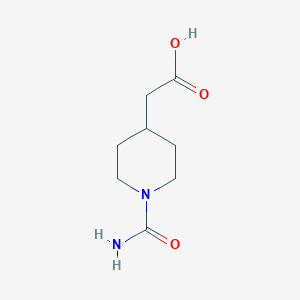

2-(1-Carbamoylpiperidin-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Carbamoylpiperidin-4-yl)acetic acid, also known as [1-(aminocarbonyl)-4-piperidinyl]acetic acid, is a compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 . It is a solid substance that is stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, (1-carbamoyl-piperidin-4-yl)-acetic acid ethyl ester reacts with lithium hydroxide and water in ethanol and dichloromethane at 50°C for 5 hours . In the second stage, the product from the first stage is treated with hydrogen chloride in ethanol, dichloromethane, and water for approximately 5 minutes .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O3/c9-8(13)10-3-1-6(2-4-10)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12) . The InChI Key is UHCZEASPZTXWPC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 186.21 and a molecular formula of C8H14N2O3 . It is stored in dry conditions at 2-8°C .Applications De Recherche Scientifique

Divergent Cyclisations and Heterocycle Synthesis

Research demonstrates the utility of compounds structurally related to 2-(1-Carbamoylpiperidin-4-yl)acetic acid in the synthesis of diverse heterocycles. Smyth et al. (2007) explored the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, revealing a sensitive process that leads to various bicyclic heterocycles. This highlights the compound's potential in generating novel organic structures for further chemical and biological applications (Smyth et al., 2007).

Ligand Synthesis for Metal Complexes

Zong et al. (2008) detailed the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, derived from compounds related to this compound. These ligands are crucial for forming metal complexes that have lower energy electronic absorption, useful in semiconductor and photovoltaic applications (Zong, Zhou, & Thummel, 2008).

Hydrogen Generation from Carboxylic Acids

The reforming of bio-oil derived carboxylic acids into hydrogen showcases the role of acetic acid and related compounds in renewable energy technologies. Zhang et al. (2018) provided an overview of the progress in steam reforming of acetic acid, a major carboxylic acid in bio-oil, emphasizing the development of catalysts and reactors for efficient hydrogen production (Zhang et al., 2018).

Electrochemical Oxidation for Synthesis

The electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by compounds like 4-acetamido-TEMPO, underlines the importance of such processes in organic synthesis. Rafiee et al. (2018) demonstrated the method's efficiency and mild conditions, offering a valuable alternative to traditional oxidation methods (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).

Xanthine Oxidase Inhibition

Compounds derived from amino acids, including those structurally similar to this compound, have been studied for their potential as xanthine oxidase inhibitors. Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand, revealing one complex's significant inhibitory activity, which could have implications in treating diseases like gout or hyperuricemia (Ikram et al., 2015).

Safety and Hazards

The safety information for 2-(1-Carbamoylpiperidin-4-yl)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-(1-carbamoylpiperidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c9-8(13)10-3-1-6(2-4-10)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCZEASPZTXWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2662466.png)

![4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2662468.png)

![N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2662476.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2662484.png)

![6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)

![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)